molecular formula C8H8N8 B3356984 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- CAS No. 69720-57-6

1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-

Cat. No.: B3356984
CAS No.: 69720-57-6
M. Wt: 216.2 g/mol
InChI Key: GOCBHPRBDLTXHP-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities

Preparation Methods

The synthesis of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst. For instance, a novel, facile, one-pot, multicomponent protocol using alumina–silica-supported manganese dioxide as a recyclable catalyst in water has been developed . This method is environmentally benign and yields high amounts of the desired product.

Chemical Reactions Analysis

1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as copper and palladium . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include highly functionalized pyrazole derivatives that exhibit significant biological activity.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is believed to be mediated through the inhibition of specific enzymes and receptors involved in the inflammatory response. Similarly, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- can be compared with other similar compounds such as 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile . These compounds share similar structural features and biological activities, but the presence of different substituents and functional groups can significantly influence their reactivity and potency. The unique combination of amino and hydrazino groups in 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- makes it particularly versatile and effective in various applications.

Properties

IUPAC Name

5-amino-1-(6-hydrazinylpyridazin-3-yl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N8/c9-3-5-4-12-16(8(5)10)7-2-1-6(13-11)14-15-7/h1-2,4H,10-11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCBHPRBDLTXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220017
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69720-57-6
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069720576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 g. of 3-chloro-6-(4-cyano-5-amino-1-pyrazolyl)-pyridazine (prepared according to Example 24), 20 ml. dimethylformamide and 40 ml. of 98% hydrazine hydrate is heated at 90°-95° C. for 5 hours. After cooling the precipitated product is filtered, washed with water and ethanol, triturated with 50 ml. of hot ethanol, filtered and dried. Yield: 9.1 g. (93%); m.p.: 264°-266° C. The hydrochloride melts at 253°-256° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
Reactant of Route 6
1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-

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